N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-methoxy-5-methylphenyl)urea
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea is a synthetic organic compound characterized by the presence of both chloro and difluoromethoxy groups on a phenyl ring, as well as methoxy and methyl groups on another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by bases like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The presence of chloro and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(trifluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea
- N-[3-chloro-4-(methoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea
Uniqueness
N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(2-methoxy-5-methylphenyl)urea is unique due to the presence of both chloro and difluoromethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. The difluoromethoxy group, in particular, can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3/c1-9-3-5-14(23-2)12(7-9)21-16(22)20-10-4-6-13(11(17)8-10)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFILZSGOJAONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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